molecular formula C36H44O12 B1202175 Filixic acid BBB CAS No. 4482-83-1

Filixic acid BBB

Cat. No. B1202175
CAS RN: 4482-83-1
M. Wt: 668.7 g/mol
InChI Key: FRTCWDLFHSMTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Filixic acid BBB is a carboxylic ester. It derives from a phloroglucinol.

Scientific Research Applications

Phloroglucinol Derivatives and Filixic Acid

  • Research Focus: A study on the phloroglucinol derivatives of Dryopteris abbreviata, a member of the European D. filix-mas complex, identified several compounds including filixic acid. This research expands the understanding of the chemical diversity within this plant species and its derivatives like filixic acid (Coşkun, Sakushima, Nishibe, & Hisada, 1982).

Isolation and Analysis Techniques for Filixic Acid

  • Research Focus: The development of a simple isolation method and a high-performance liquid chromatographic method for filixic acid PBP in Dryopteris filix-mas extract. This advancement aids in the accurate and efficient analysis of filixic acid for various research purposes (Katekhaye, Shinde, & Laddha, 2011).

Blood–Brain Barrier (BBB) Research

  • Research Focus: Several studies delve into understanding the blood-brain barrier (BBB), which is crucial for developing therapies involving brain targeting, such as potential applications of filixic acid BBB. These include the establishment of in vitro BBB models, understanding BBB transport physiology, and exploring innovative drug delivery systems to overcome the BBB (Lippmann et al., 2014), (Jain & Jain, 2015), (Sweeney et al., 2019).

Nanocarriers for Brain Drug Delivery

  • Research Focus: Research on nanocarriers, such as nanoparticles and liposomes, highlights their potential to enhance drug transport through the BBB. This is significant for compounds like filixic acid BBB, where effective brain targeting is essential (Zhou et al., 2018), (Qi et al., 2018).

properties

CAS RN

4482-83-1

Product Name

Filixic acid BBB

Molecular Formula

C36H44O12

Molecular Weight

668.7 g/mol

IUPAC Name

2-butanoyl-4-[[3-butanoyl-5-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C36H44O12/c1-8-11-20(37)23-27(41)16(14-18-29(43)24(21(38)12-9-2)33(47)35(4,5)31(18)45)26(40)17(28(23)42)15-19-30(44)25(22(39)13-10-3)34(48)36(6,7)32(19)46/h40-46H,8-15H2,1-7H3

InChI Key

FRTCWDLFHSMTNW-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)CCC)(C)C)O)O

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)CCC)(C)C)O)O

Other CAS RN

4482-83-1

synonyms

filicin
filixic acid
filixic acid BBB
filixsaeure

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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